molecular formula C20H26N2OS B2914728 1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol CAS No. 338421-70-8

1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

Cat. No.: B2914728
CAS No.: 338421-70-8
M. Wt: 342.5
InChI Key: HVDVXZSZJMISRT-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol is a complex organic compound that features a sulfanyl group attached to a methylphenyl ring and a phenylpiperazino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfanyl intermediate: This involves the reaction of 3-methylphenyl thiol with an appropriate halogenated compound under basic conditions to form the sulfanyl derivative.

    Formation of the piperazino intermediate: This involves the reaction of piperazine with a phenyl halide to form the phenylpiperazino derivative.

    Coupling of intermediates: The final step involves coupling the sulfanyl and piperazino intermediates with a propanol derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and piperazino groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol involves its interaction with specific molecular targets and pathways. The sulfanyl and piperazino groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol
  • 1-[(4-Methylphenyl)sulfanyl]-3-(4-methylpiperazino)-2-propanol
  • 1-[(3-Methylphenyl)sulfanyl]-3-(4-methylpiperazino)-2-propanol

Uniqueness

1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-methylphenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-17-6-5-9-20(14-17)24-16-19(23)15-21-10-12-22(13-11-21)18-7-3-2-4-8-18/h2-9,14,19,23H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDVXZSZJMISRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(CN2CCN(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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